molecular formula C11H18 B216973 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene CAS No. 106562-31-6

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene

Cat. No.: B216973
CAS No.: 106562-31-6
M. Wt: 150.26 g/mol
InChI Key: MWCYZAVQYCJVIJ-UHFFFAOYSA-N
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Description

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octene family, which is known for its rigidity and strain-free system. The structure of this compound includes a bicyclic framework with a propan-2-yl group attached, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propan-2-ylbicyclo[222]oct-2-ene typically involves the Diels–Alder reaction and ring-closing metathesis as key stepsThis reaction is followed by ring-closing metathesis, which is a type of olefin metathesis reaction that forms cyclic alkenes by the intramolecular reaction of terminal alkenes .

Industrial Production Methods

Industrial production methods for 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene are less documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or alkenes. Substitution reactions can result in a variety of substituted bicyclo[2.2.2]octene derivatives.

Scientific Research Applications

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Some derivatives of bicyclo[2.2.2]octene are investigated for their potential therapeutic effects, including antitumor and anti-inflammatory activities.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, some derivatives inhibit enzymes like topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA interstrand cross-linking and increased antineoplastic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene include other bicyclo[2.2.2]octene derivatives and propellanes. These compounds share the bicyclic framework but differ in the substituents attached to the bicyclic system.

Uniqueness

This compound is unique due to its specific propan-2-yl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-propan-2-ylbicyclo[2.2.2]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,8-11H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCYZAVQYCJVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910034
Record name 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106562-31-6, 106623-87-4
Record name Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106623874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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